molecular formula C9H10F3N3O B8539116 Ethanone,1-[5,6,7,8-tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazin-1-yl]- CAS No. 1174122-85-0

Ethanone,1-[5,6,7,8-tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazin-1-yl]-

Cat. No. B8539116
Key on ui cas rn: 1174122-85-0
M. Wt: 233.19 g/mol
InChI Key: SFTDWPHNFTZKTI-UHFFFAOYSA-N
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Patent
US08207161B2

Procedure details

1-Acetyl-3-trifluoromethyl-5,6-dihydro-8H-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester 27f (0.24 g, 0.72 mmol) was dissolved in a little ethyl acetate. A solution of 2.7 N hydrochloric acid in 5 mL of ethyl acetate was then added. The reaction mixture was reacted at room temperature and monitored by thin layer chromatography until the disappearance of the starting materials. The reaction mixture was concentrated under reduced pressure to obtain the title compound 1-(3-trifluoromethyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazin-1-yl)-ethanone 27g, which was directly used in the next step.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]2[C:14]([C:20]([F:23])([F:22])[F:21])=[N:15][C:16]([C:17](=[O:19])[CH3:18])=[C:10]2[CH2:9]1)=O)(C)(C)C.Cl>C(OCC)(=O)C>[F:23][C:20]([F:21])([F:22])[C:14]1[N:11]2[CH2:12][CH2:13][NH:8][CH2:9][C:10]2=[C:16]([C:17](=[O:19])[CH3:18])[N:15]=1

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC=2N(CC1)C(=NC2C(C)=O)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was reacted at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NC(=C2N1CCNC2)C(C)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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